6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole
Description
Imidazo[2,1-b][1,3,4]thiadiazole derivatives are fused heterocyclic systems first reported in 1952 . These compounds exhibit a near-planar, rigid structure that confers distinctive physicochemical properties, including metabolic stability and enhanced binding affinity to biological targets . The 6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole variant features a chlorine atom at position 6 and a methyl group at position 2.
Properties
IUPAC Name |
6-chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3S/c1-3-8-9-2-4(6)7-5(9)10-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXNNMPUFJNWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-methylimidazo[2,1-b]thiazole with a suitable thiadiazole precursor . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines in ethanol or thiols in DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and pharmacological profiles of imidazo[2,1-b][1,3,4]thiadiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:
Key Structural-Activity Relationships (SAR):
Position 6 Substitution: Chlorine (6-Cl) or aryl groups (e.g., 4-chlorophenyl) enhance cytotoxicity, likely due to increased lipophilicity and electron-withdrawing effects, improving DNA intercalation or enzyme inhibition . In contrast, 6-aryl-imidazo derivatives (e.g., 6-phenyl) showed reduced trypanocidal activity compared to indole-fused analogs, indicating substituent specificity for target engagement .
Position 2 Substitution :
- Methyl (2-CH₃) groups improve metabolic stability, as seen in antisecretory agents .
- Bulky groups (e.g., trifluoromethyl, benzyl) enhance selectivity for enzymes like COX-2 or Mycobacterium tuberculosis targets .
Position 5 Modifications :
- Thiocyanate (5-SCN) or hydroxymethyl (5-CH₂OH) groups influence solubility and hydrogen-bonding interactions, critical for membrane permeability and target binding .
Table 2: Pharmacological Profile Comparison
| Activity Type | 6-Chloro-2-methyl Derivative* | 2-Trifluoromethyl Analog (II) | 5-Thiocyanato Derivative (IV) |
|---|---|---|---|
| Anticancer | Potential (class activity) | Not reported | Potent (NCI 60 panel) |
| Antimicrobial | Likely (class activity) | Antitubercular | Not reported |
| Anti-inflammatory | Not reported | 70.09% inhibition (vs. celecoxib) | Not reported |
| Metabolic Stability | High (methyl group) | Moderate | Moderate |
Research Findings and Contradictions
- Anticancer Activity : Chlorine or bromine at position 5/6 correlates with cytotoxicity, but substituent size matters. For example, 5-Bromo-6-(4-chlorophenyl)-2-cyclopropyl (122) showed leukemia-specific activity, whereas 2-benzyl-6-(4-fluorophenyl)-5-thiocyanato (IV) exhibited broad-spectrum effects .
- Antimicrobial vs. Anticancer Selectivity : Compounds with 2-CF₃ groups (e.g., II) are potent antitubercular agents but lack anticancer activity, highlighting divergent target requirements .
- Contradiction: 6-Aryl-imidazo derivatives (e.g., 6-phenyl) demonstrated lower trypanocidal activity than indole hybrids, suggesting that scaffold fusion (e.g., indole) may override substituent effects in certain contexts .
Biological Activity
6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the imidazo[2,1-b][1,3,4]thiadiazole family and has been investigated for its biological activities, particularly its anticancer properties. Understanding its biological activity is crucial for developing therapeutic agents.
- Molecular Formula : C5H4ClN3S
- Molecular Weight : 173.62 g/mol
- CAS Number : 189116-10-7
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors involved in cellular processes, leading to apoptosis in cancer cells. The compound’s mechanism includes:
- Enzyme Inhibition : Interference with metabolic enzymes that are crucial for cancer cell survival.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
Anticancer Activity
Research has highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- A study reported that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles exhibited potent cytotoxicity against human and murine cancer cell lines. Specifically, one derivative induced apoptosis without cell cycle arrest .
Antimicrobial Properties
This compound also demonstrates antimicrobial activity. Its derivatives have been evaluated for their effectiveness against various pathogenic microorganisms.
Study 1: Cytotoxicity Evaluation
A series of 2-(4-chlorobenzyl)-5,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and tested for cytotoxicity. Among these compounds:
- Compound 4i showed significant cytotoxic effects across multiple cancer cell lines through apoptosis induction mechanisms without disrupting the cell cycle .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiadiazole derivatives indicated that modifications to the thiadiazole ring can enhance biological activity. For example:
- Compounds with electron-donating groups on aromatic rings displayed improved anticancer properties compared to their non-substituted counterparts .
Comparative Analysis with Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-Methylimidazo[2,1-b][1,3,4]thiadiazole | Lacks chlorine; different reactivity | Lower cytotoxicity |
| 6-Chloroimidazo[2,1-b][1,3,4]thiadiazole | Lacks methyl group; altered properties | Moderate activity |
Q & A
Q. What are the foundational synthetic routes for 6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole?
The compound is typically synthesized via cyclization reactions. One method involves reacting hydrazonoyl halides with alkyl carbothioates under reflux conditions . Alternatively, microwave-assisted synthesis using 1,3,4-thiadiazol-2-amine and 2-bromo-1-(3-chlorophenyl)ethanone in DMF at 373 K for 10 minutes achieves a 97% yield, offering a time-efficient approach .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for structural elucidation. For example, studies reveal a dihedral angle of 6.0° between the benzene and imidazo[2,1-b][1,3,4]thiadiazole rings, with π-stacking interactions (centroid–centroid distances: 3.69–3.77 Å) stabilizing the crystal lattice . Bond lengths and angles align with typical imidazothiadiazole derivatives .
Q. What preliminary biological activities have been reported?
Early studies highlight anti-inflammatory, analgesic, and antimicrobial properties. Chloro substitution at the imidazole ring enhances activity, as seen in SAR analyses of structurally similar compounds . In vivo models show reduced inflammation in murine assays, though potency varies with substituent positioning .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Microwave irradiation (e.g., 373 K for 10 minutes) significantly reduces reaction time compared to traditional reflux methods . Solvent selection (e.g., DMF for solubility) and stoichiometric control of reactants (e.g., 1:1 molar ratio of thiadiazol-2-amine to bromo-ketone) are critical for reproducibility . Post-reaction purification via slow solvent evaporation yields high-purity crystals .
Q. What role does the chloro substituent play in modulating bioactivity?
The chloro group at position 6 enhances electron-withdrawing effects, increasing electrophilicity and interaction with biological targets. In SAR studies, chloro-substituted analogs exhibit superior anti-inflammatory activity (IC50 values 10–15 μM) compared to non-halogenated derivatives . However, excessive steric bulk from additional substituents can reduce efficacy .
Q. How can contradictory pharmacological data across studies be resolved?
Discrepancies often arise from variations in assay models (e.g., cell-free vs. in vivo systems) or substituent effects. For instance, chloro-substituted derivatives show strong in vitro antimicrobial activity but limited bioavailability in murine models due to poor solubility . Cross-validation using standardized protocols (e.g., OECD guidelines) and computational ADMET profiling are recommended .
Q. What advanced techniques confirm supramolecular interactions in crystalline forms?
Single-crystal X-ray diffraction reveals π-stacking and hydrogen-bonding networks. For example, centrosymmetric dimers form via π-π interactions between thiadiazole and benzene rings (3.69 Å distance), while weak C–H···N bonds further stabilize the lattice . Hirshfeld surface analysis quantifies intermolecular contacts, aiding in polymorphism prediction .
Q. How can derivatives be rationally designed for targeted therapeutic applications?
Computational docking (e.g., with COX-2 or 15-lipoxygenase) identifies key binding motifs. Introducing electron-donating groups (e.g., methoxy) at position 2 improves selectivity for anti-inflammatory targets, while fused heterocycles (e.g., benzoxazole) enhance antitumor activity . Hybrid scaffolds combining imidazothiadiazole with carbazole show promise in α-glucosidase inhibition (IC50 ~8 μM) .
Q. Methodological Recommendations
- Synthesis: Prioritize microwave-assisted methods for scalability .
- Structural Analysis: Combine X-ray crystallography with DFT calculations to predict electronic properties .
- Bioactivity Screening: Use orthogonal assays (e.g., enzymatic and cell-based) to validate mechanisms .
- Data Interpretation: Apply multivariate statistical tools to disentangle substituent effects from assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
